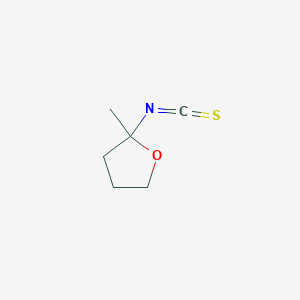![molecular formula C36H56S2Sn2 B13138099 (5,10-Dioctyl-2-trimethylstannyl-[1]benzothiolo[7,6-g][1]benzothiol-7-yl)-trimethylstannane](/img/structure/B13138099.png)
(5,10-Dioctyl-2-trimethylstannyl-[1]benzothiolo[7,6-g][1]benzothiol-7-yl)-trimethylstannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5,10-Dioctyl-2-trimethylstannyl-1benzothiolo7,6-gbenzothiol-7-yl)-trimethylstannane is a complex organotin compound Organotin compounds are characterized by the presence of tin atoms bonded to carbon atoms This particular compound features a benzothiolo structure, which is a fused ring system containing sulfur atoms, and is further modified with octyl and trimethylstannyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5,10-Dioctyl-2-trimethylstannyl-1benzothiolo7,6-gbenzothiol-7-yl)-trimethylstannane typically involves multiple steps, starting with the preparation of the benzothiolo core This core can be synthesized through a series of cyclization reactions involving sulfur-containing precursors
The trimethylstannyl groups are introduced via stannylation reactions, which involve the reaction of the benzothiolo core with trimethyltin chloride in the presence of a catalyst such as palladium. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors could be employed to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(5,10-Dioctyl-2-trimethylstannyl-1benzothiolo7,6-gbenzothiol-7-yl)-trimethylstannane can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the benzothiolo core can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the oxidation state of the sulfur atoms or the tin atoms.
Substitution: The trimethylstannyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as halides or amines can be employed in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups in place of the trimethylstannyl groups.
Scientific Research Applications
Chemistry
In chemistry, (5,10-Dioctyl-2-trimethylstannyl-1benzothiolo7,6-gbenzothiol-7-yl)-trimethylstannane can be used as a precursor for the synthesis of more complex organotin compounds. Its unique structure makes it a valuable intermediate in the development of new materials with specific electronic or optical properties.
Biology and Medicine
In biology and medicine, organotin compounds have been studied for their potential use as antifungal and anticancer agents. The presence of tin atoms can enhance the biological activity of these compounds, making them promising candidates for drug development.
Industry
In industry, this compound could be used in the production of specialized polymers or as a catalyst in various chemical reactions. Its unique structure and reactivity make it a versatile compound for a range of industrial applications.
Mechanism of Action
The mechanism of action of (5,10-Dioctyl-2-trimethylstannyl-1benzothiolo7,6-gbenzothiol-7-yl)-trimethylstannane involves its interaction with molecular targets through its organotin moieties. These moieties can bind to biological macromolecules, such as proteins or DNA, disrupting their normal function. The benzothiolo core can also interact with cellular components, potentially leading to oxidative stress or other cellular responses.
Comparison with Similar Compounds
Similar Compounds
- (5,10-Dioctyl-2-trimethylstannyl-1benzothiolo7,6-gbenzothiol-7-yl)-trimethylstannane : This compound is unique due to its specific combination of benzothiolo core and organotin groups.
- Other Organotin Compounds : Compounds such as tributyltin chloride or triphenyltin hydroxide share the presence of tin atoms but differ in their organic substituents and overall structure.
Uniqueness
The uniqueness of (5,10-Dioctyl-2-trimethylstannyl-1benzothiolo7,6-gbenzothiol-7-yl)-trimethylstannane lies in its specific combination of structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C36H56S2Sn2 |
|---|---|
Molecular Weight |
790.4 g/mol |
IUPAC Name |
(5,10-dioctyl-2-trimethylstannyl-[1]benzothiolo[7,6-g][1]benzothiol-7-yl)-trimethylstannane |
InChI |
InChI=1S/C30H38S2.6CH3.2Sn/c1-3-5-7-9-11-13-15-23-21-27-28(29-25(23)17-19-31-29)22-24(26-18-20-32-30(26)27)16-14-12-10-8-6-4-2;;;;;;;;/h17-18,21-22H,3-16H2,1-2H3;6*1H3;; |
InChI Key |
NPACXEOWVMRJTI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC2=C(C=C(C3=C2SC(=C3)[Sn](C)(C)C)CCCCCCCC)C4=C1C=C(S4)[Sn](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


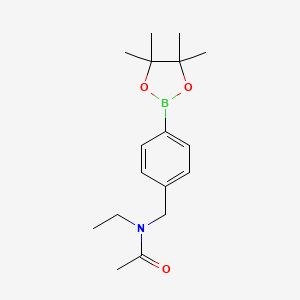
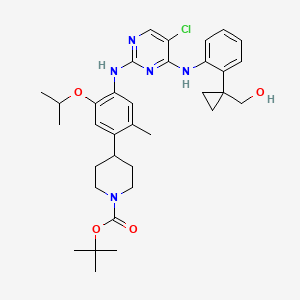
![(([2,2'-Bipyridine]-4,4'-diylbis(oxy))bis(4,1-phenylene))dimethanamine](/img/structure/B13138036.png)
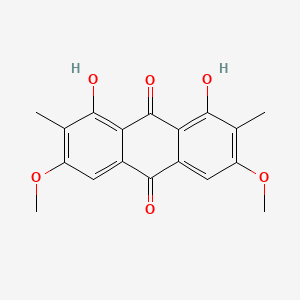
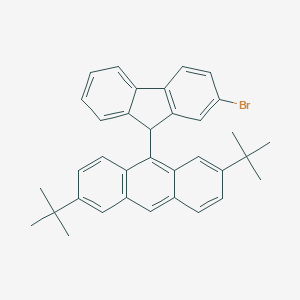
![9,10-Anthracenedione, 1,5-bis[(2-phenylethyl)thio]-](/img/structure/B13138048.png)
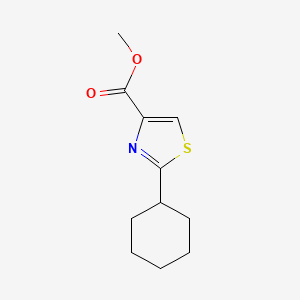
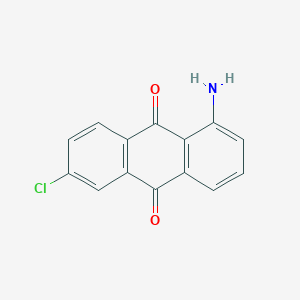
![1-(Benzo[d][1,3]dioxol-4-yl)butan-1-amine](/img/structure/B13138064.png)
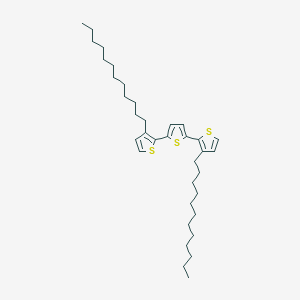

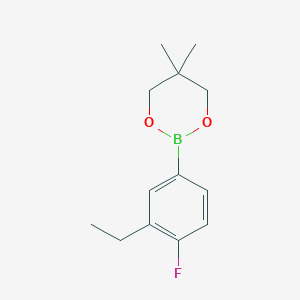
![L-Phenylalaninamide, N-[[[3-(methoxycarbonyl)phenyl]methyl]sulfonyl]-5-phenyl-D-norvalyl-N-[[4-[[(acetyloxy)amino]iminomethyl]phenyl]methyl]-3-[[(2,2,2-trifluoroacetyl)amino]methyl]-](/img/structure/B13138095.png)
